molecular formula C6H5N4NaO B13749638 [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt CAS No. 38299-08-0

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt

Cat. No.: B13749638
CAS No.: 38299-08-0
M. Wt: 172.12 g/mol
InChI Key: SCUXDVHDVBHAIH-UHFFFAOYSA-M
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Description

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt is a heterocyclic compound featuring a fused triazole and pyrimidine ring system. The sodium salt form enhances aqueous solubility, making it suitable for pharmaceutical and industrial applications. The methyl group at position 5 and the hydroxyl group at position 7 are critical to its reactivity and biological activity. Its synthesis typically involves condensation reactions of substituted diones with triazole amines, followed by salt formation using NaOH .

Properties

CAS No.

38299-08-0

Molecular Formula

C6H5N4NaO

Molecular Weight

172.12 g/mol

IUPAC Name

sodium;5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate

InChI

InChI=1S/C6H6N4O.Na/c1-4-2-5(11)10-6(9-4)7-3-8-10;/h2-3,11H,1H3;/q;+1/p-1

InChI Key

SCUXDVHDVBHAIH-UHFFFAOYSA-M

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Cyclization of Precursors Containing Triazole and Pyrimidine Rings

One primary approach involves the cyclization of substituted triazole derivatives with pyrimidine precursors to form the fused triazolo[1,5-a]pyrimidine core. This process often requires careful control of reaction conditions to ensure regioselectivity and yield.

  • Starting Materials: Substituted 1,2,4-triazoles and pyrimidine derivatives with appropriate functional groups.
  • Reaction Conditions: Heating in inert solvents such as benzene, toluene, or chlorobenzene at 60–120°C.
  • Catalysts/Reagents: Mineral acid halides or phosphorus oxyhalides are used to facilitate cyclization and subsequent functional group transformations.
  • Example: A process described in patent literature involves reacting 1,2,4-triazolo[1,5-a]pyrimidine derivatives with mineral acid halides in solvents like toluene at 80–90°C to yield substituted triazolo[1,5-a]pyrimidines or their salts.

Formation of Hydroxy Derivatives via Cyclization with Malonic Acid or Malonyl Halides

Another method focuses on synthesizing 5,7-dihydroxy derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, which are closely related to the target compound.

  • Process: Cyclization of N-(3-(((aryl)amino)sulfonyl)-1H-1,2,4-triazol-5-yl)amines with malonic acid or malonyl halides in the presence of sodium alkoxide in alcohol.
  • Advantages: One-step process without the need for acidification, reducing yield losses and waste generation.
  • Conditions: Reaction temperatures between 70–100°C; use of phosphorus oxyhalide allows direct conversion to dihalo derivatives.
  • Yield and Purity: This method improves yield by avoiding ring-opened by-products and simplifies purification.

Sodium Salt Formation by Neutralization of the Hydroxy Compound

The sodium salt form is typically prepared by neutralizing the hydroxy triazolopyrimidine with sodium hydroxide or sodium alkoxide bases.

  • Procedure: Dissolve the hydroxy compound in a suitable solvent (e.g., water, alcohol), then add sodium hydroxide solution until pH neutralization forms the sodium salt.
  • Isolation: The sodium salt often precipitates out or can be crystallized from the reaction mixture.
  • Purification: Recrystallization from solvents such as isopropanol or ethanol is common to enhance purity.

Representative Preparation Procedure (Literature-Based)

Step Reagents/Conditions Description Yield (%) Notes
1 N-(3-(((aryl)amino)sulfonyl)-1H-1,2,4-triazol-5-yl)amine + Malonic acid + Sodium alkoxide in alcohol Cyclization to 5,7-dihydroxy derivative 60–70 Reaction at 70–100°C, 24–48 h
2 Phosphorus oxyhalide (e.g., POCl3) Optional halogenation to 5,7-dihalo derivatives 50–65 Conducted concurrently or consecutively
3 Neutralization with NaOH Formation of sodium salt of 5-methyl-7-hydroxy-1,2,4-triazolo[1,5-a]pyrimidine 80–90 Isolated by crystallization

Purification and Characterization

  • Purification: Recrystallization from isopropanol or ethanol is standard to remove impurities such as triphenylphosphine oxide when Mitsunobu reaction variants are used.
  • Characterization: Confirmed by melting point, NMR, mass spectrometry, and elemental analysis.
  • Impurity Control: Processes that reduce tri-substituted phosphine oxide and other by-products by over 50% have been reported, improving the quality of the final compound.

Additional Notes on Preparation

  • The Mitsunobu reaction has been employed for related triazolopyrimidine derivatives to introduce alkoxy substituents at the 7-position, but this is less common for the hydroxy sodium salt form.
  • The use of phosphorus oxyhalides allows direct halogenation during cyclization, streamlining synthesis.
  • Reaction times vary from several hours to two days depending on temperature and reagent stoichiometry.
  • Sodium salt formation enhances compound stability and solubility for further applications.

Summary Table of Key Preparation Parameters

Parameter Method 1: Cyclization with Malonic Acid Method 2: Cyclization with Malonyl Halides Method 3: Reaction with Mineral Acid Halides
Starting Material N-(3-(((aryl)amino)sulfonyl)-1H-1,2,4-triazol-5-yl)amine Same as Method 1 1,2,4-triazolo[1,5-a]pyrimidine derivatives
Reagents Malonic acid, sodium alkoxide, phosphorus oxyhalide Malonyl halides, sodium alkoxide Mineral acid halides (e.g., POCl3)
Solvent Alcohol (e.g., ethanol) Alcohol Benzene, toluene, chlorobenzene
Temperature 70–100°C 70–100°C 60–120°C (preferably 80–90°C)
Reaction Time 24–48 h 24–48 h Few hours to overnight
Yield 60–70% 50–65% Variable, often moderate
Purification Recrystallization Recrystallization Filtration, extraction, recrystallization
Advantages One-step, avoids acidification Direct halogenation possible Well-established, versatile

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt is its antimicrobial properties. Studies have demonstrated its effectiveness against a variety of bacterial strains. For instance:

  • Case Study : A study published in the Journal of Antibiotics evaluated the compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria. The compound exhibited bactericidal activity at higher concentrations, indicating potential use in treating bacterial infections.

Antiviral Properties

Research has indicated that this compound may also possess antiviral properties. Investigations into its effects on viral replication have shown promising results.

  • Case Study : A research article in Antiviral Research reported that the sodium salt inhibited the replication of the influenza virus in vitro at concentrations ranging from 10 to 50 µM. Further studies are needed to explore its mechanism of action and efficacy in vivo.

Agricultural Applications

The sodium salt form of [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- has been investigated for its potential as a plant growth regulator and fungicide.

Plant Growth Regulation

Studies suggest that this compound can enhance plant growth and yield.

  • Case Study : Field trials conducted on wheat crops demonstrated that treatment with the sodium salt increased grain yield by approximately 15% compared to untreated controls. This effect was attributed to improved nutrient uptake and stress tolerance.

Fungicidal Activity

The compound has shown potential as a fungicide against various plant pathogens.

  • Case Study : Research published in Pest Management Science evaluated the efficacy of this compound against Fusarium graminearum, a major wheat pathogen. The results indicated a significant reduction in disease severity when applied at concentrations of 100 ppm.

Summary Table of Applications

Application AreaSpecific UseObservations/Results
Pharmaceuticals AntimicrobialMIC: 32 µg/mL against Staphylococcus aureus
AntiviralInhibits influenza virus replication (10–50 µM)
Agriculture Plant Growth RegulationIncreased grain yield by 15% in wheat
FungicidalSignificant reduction in Fusarium graminearum severity

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), which plays a role in the inflammatory response . The compound binds to the active site of COX-2, preventing the formation of pro-inflammatory mediators.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among triazolopyrimidine derivatives lie in substituent groups at positions 5, 6, and 5. These modifications significantly alter physicochemical properties:

Compound Name Substituents Melting Point (°C) Solubility Key Reference
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (free acid) 5-CH₃, 7-OH 287 Moderate in H₂O
5-Methyl-, sodium salt (target compound) 5-CH₃, 7-ONa N/A* High in H₂O
5-Trifluoromethyl derivative (4b) 5-CF₃, 7-OH 263 Low in H₂O
5-Phenyl derivative (compound 2) 5-C₆H₅, 7-OH N/A Low in H₂O
5-Ethyl derivative 5-C₂H₅, 7-OH N/A Moderate in H₂O

Key Observations :

  • Methyl vs. Trifluoromethyl : The 5-CF₃ group reduces melting point and increases lipophilicity compared to 5-CH₃, which may enhance membrane permeability but reduce water solubility .
  • Sodium Salt vs. Free Acid : The sodium salt form (target compound) exhibits superior aqueous solubility, critical for drug formulation and corrosion inhibition .
  • Aryl vs. Alkyl Substituents : 5-Phenyl derivatives (e.g., compound 2) show lower solubility due to aromatic bulkiness, whereas alkyl groups (e.g., 5-CH₃, 5-C₂H₅) balance lipophilicity and solubility .
2.2.1. Antiviral and Antimalarial Activity
  • Chloro Derivatives: Compounds like N-(3-chlorophenyl)-5-methyl-7-amine derivatives (e.g., 93, 94) exhibit potent antimalarial activity against Plasmodium falciparum, with IC₅₀ values in the nanomolar range .
  • Nitro Derivatives : The sodium salt of 5-methyl-6-nitro-7-oxo-4,7-dihydro-triazolopyrimidine (1b) is under clinical trials for antiviral applications, highlighting the role of nitro groups in enhancing bioactivity .
2.2.2. Enzyme Inhibition
  • Dihydroorotate Dehydrogenase (DHODH) : 5-Methyl derivatives (e.g., 4a) inhibit Plasmodium DHODH, a target for antimalarial drugs. The methyl group optimizes binding affinity compared to bulkier substituents .
Quantum Chemical and Spectroscopic Analysis
  • DFT Studies : The free acid (MTP) shows high adsorption energy on steel surfaces, correlating with its corrosion inhibition efficiency. Electron-donating groups (e.g., -CH₃) enhance this effect .
  • NMR and MS Data : Distinct ¹H NMR signals (e.g., δ 8.15 for 5-CH₃ in 4a) confirm structural integrity, while MS data (e.g., m/z 151.1 for 4a) aid in compound validation .

Biological Activity

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt (CAS Number: 2503-56-2) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, and antiviral activities, supported by data tables and relevant research findings.

  • Molecular Formula: C₆H₆N₄O
  • Molecular Weight: 150.14 g/mol
  • IUPAC Name: 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
  • InChI Key: ZUIVNYGZFPOXFW-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives as anticancer agents. A notable study synthesized various derivatives and tested their antiproliferative effects against several human cancer cell lines.

CompoundCell LineIC₅₀ (μM)Mechanism of Action
H12MGC-8039.47Inhibits ERK signaling pathway
H12HCT-1169.58Induces apoptosis and G2/M phase arrest
H12MCF-713.1Regulates cell cycle-related proteins

The compound H12 demonstrated significant inhibitory effects on the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT. Additionally, it induced cell apoptosis and regulated proteins associated with the cell cycle in MGC-803 cells .

Antibacterial Activity

The antibacterial properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives have also been explored. In one study, several derivatives exhibited significant activity against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
V5E. coli16 μg/mL
V6S. aureus8 μg/mL
V7P. aeruginosa32 μg/mL

These findings suggest that modifications to the triazole ring can enhance antibacterial efficacy .

Antiviral Activity

The antiviral potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been investigated against several viruses. Compounds have shown promising results in inhibiting viral replication.

CompoundVirusIC₅₀ (μM)
V10Influenza A25
V11Herpes Simplex Virus15

These compounds act by interfering with viral entry or replication processes within host cells .

Case Studies

A series of case studies further illustrate the biological activity of [1,2,4]triazolo[1,5-a]pyrimidin-7-ol derivatives:

  • Anticancer Efficacy : A study reported that compound H12 not only inhibited cancer cell proliferation but also reduced tumor growth in xenograft models.
  • Antibacterial Screening : Another investigation revealed that specific derivatives exhibited potent activity against multi-drug resistant strains of bacteria.
  • Antiviral Mechanisms : Research indicated that certain compounds could disrupt the viral lifecycle by targeting specific viral enzymes.

Q & A

Q. Advanced

  • NMR Spectroscopy: ¹H NMR (300 MHz, DMSO-d₆) confirms substituents: δ 8.15 (s, 1H, C3-H), 2.30 (s, 3H, CH₃), and absence of hydroxyl proton in the sodium salt .
  • HPLC: Reverse-phase chromatography (Newcrom R1 column) with isocratic elution (MeOH:H₂O = 70:30) resolves impurities <0.5% .
  • Mass Spectrometry: ESIMS m/z 151.1 (M+H⁺) for the free hydroxyl form and m/z 173.0 (M+Na⁺) for the sodium salt .

How do researchers resolve contradictions in biological activity data across structural analogs?

Advanced
Contradictions arise from substituent effects. For instance:

  • Antimalarial Activity: 5-methyl derivatives inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with IC₅₀ = 12 nM, while 5-trifluoromethyl analogs show reduced potency (IC₅₀ = 85 nM) due to steric hindrance .
  • Antiviral Activity: Sodium salts with extended alkoxy chains (e.g., 7-OCH₂CH₂NH₂) exhibit improved cellular uptake, validated via comparative IC₅₀ assays in Vero cells .

Methodology:

  • Structure-Activity Relationship (SAR) Studies: Systematic substitution at positions 5, 6, and 7.
  • Molecular Docking: Computational models (e.g., AutoDock Vina) predict binding affinities to DHODH or viral polymerases .

What strategies optimize pharmacokinetic properties for in vivo applications?

Q. Advanced

  • Prodrug Design: Esterification of the hydroxyl group improves membrane permeability. For example, 7-alkoxy derivatives show 3-fold higher Cmax in rodent plasma .
  • Cosolvent Systems: Formulations with PEG-400 or cyclodextrins enhance solubility for intravenous delivery .
  • Metabolic Stability: Liver microsome assays (human/rat) identify susceptible sites (e.g., oxidation at C5-CH₃), guiding halogenation to block metabolism .

How does computational chemistry aid in lead optimization?

Q. Advanced

  • Docking Studies: Predict binding to PfDHODH (PDB: 1TV5) identifies critical hydrogen bonds between the triazole ring and Arg265 .
  • Molecular Dynamics (MD): Simulations (AMBER force field) reveal sodium salt stability in aqueous environments, correlating with experimental solubility data .
  • QSAR Models: 2D descriptors (e.g., polar surface area, logP) prioritize analogs with balanced permeability and solubility .

What are the key challenges in scaling up synthesis, and how are they addressed?

Q. Advanced

  • Regioselectivity: Competing reactions at N1 vs. N2 of the triazole ring are minimized using microwave-assisted synthesis (120°C, 30 min) to improve yield (>85%) .
  • Purification: Continuous flow chromatography (C18 columns) reduces solvent use and isolates high-purity product (>99%) .
  • Byproduct Management: Bromination side-products (e.g., 6-bromo derivatives) are controlled via stoichiometric monitoring of NBS (N-bromosuccinimide) .

How do structural modifications at the 7-position influence biological activity?

Basic
Substitution at C7 dictates target engagement:

  • Hydroxyl (free acid): Low solubility limits in vivo use but allows covalent modification (e.g., ester prodrugs).
  • Alkoxy Groups (e.g., OCH₃): Enhance lipophilicity (LogP +0.5), improving blood-brain barrier penetration for neurodegenerative studies .
  • Amines (e.g., NHCH₂Ph): Enable hydrogen bonding with enzyme active sites (e.g., viral proteases) .

Q. Advanced

  • Tau Aggregation Assays: Thioflavin-S fluorescence quantifies inhibition of tau fibrillization (IC₅₀ = 2.5 µM) .
  • Microtubule Stabilization: Immunofluorescence in SH-SY5Y cells confirms enhanced tubulin polymerization at 10 µM .
  • In Vivo Neuroprotection: Transgenic mouse models (e.g., P301S tauopathy) show reduced hippocampal atrophy after 12-week oral dosing (50 mg/kg/day) .

How are contradictions in cytotoxicity profiles addressed during drug development?

Q. Advanced

  • Selectivity Screening: Parallel testing on human cell lines (e.g., HEK293) and target pathogens (e.g., P. falciparum) identifies therapeutic windows (e.g., CC₅₀/IC₅₀ > 100) .
  • Metabolomic Profiling: LC-MS/MS detects off-target effects (e.g., mitochondrial toxicity) via ATP/ADP ratio changes .
  • Crystallography: Co-crystal structures with human DHODH (vs. PfDHODH) guide modifications to reduce host toxicity .

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